molecular formula C16H22N2O4 B7921841 2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7921841
M. Wt: 306.36 g/mol
InChI Key: MMCLSFLDOFKZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological functions, and relevant research findings.

The chemical structure of this compound includes a pyrrolidine ring substituted with a carboxymethyl and methylamino group, along with a benzyl ester. The molecular formula is C16H22N2O4C_{16}H_{22}N_2O_4, with a molecular weight of approximately 306.36 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with carboxymethyl and benzyl groups under controlled conditions. Various methods have been explored, including the use of coupling agents and specific solvents to enhance yield and purity.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The incorporation of various substituents on the pyrrolidine ring can affect the potency against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. For example, compounds with similar structures have shown IC50 values in the low micromolar range against melanoma cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrrolidine derivatives:

  • Antibacterial Activity : A study investigated the antibacterial effects of various pyrrolidine derivatives, revealing that compounds with carboxymethyl substitutions exhibited enhanced inhibition against MRSA .
  • Anticancer Activity : Research on related compounds showed promising results in inhibiting cell proliferation in melanoma cell lines, with IC50 values ranging from 6.8 μM to 44.1 μM depending on the specific derivative and treatment duration .
  • Mechanistic Insights : Some studies have suggested that these compounds may exert their effects through multiple mechanisms, including the disruption of bacterial cell wall synthesis and induction of apoptosis in cancer cells .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of similar pyrrolidine derivatives:

Compound NameTarget Cell LineIC50 (μM)Biological Activity
Compound AB16-F10 (melanoma)13.8Antiproliferative
Compound BMRSA5.0Antibacterial
Compound CSK-MEL-28 (melanoma)16.2Antiproliferative

Properties

IUPAC Name

2-[methyl-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(11-15(19)20)10-14-8-5-9-18(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCLSFLDOFKZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.